molecular formula C18H22O2 B14362284 Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate CAS No. 93107-50-7

Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate

Cat. No.: B14362284
CAS No.: 93107-50-7
M. Wt: 270.4 g/mol
InChI Key: DWMBSFXHVVWFMC-KYHPRHEASA-N
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Description

Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound’s molecular formula is C13H18O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate typically involves the reaction of benzyl alcohol with octahydro-3aH-4,7-methanoindene-3a-carboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate is used in various fields of scientific research:

Mechanism of Action

The mechanism by which Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

93107-50-7

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

benzyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate

InChI

InChI=1S/C18H22O2/c19-17(20-12-13-5-2-1-3-6-13)18-10-4-7-16(18)14-8-9-15(18)11-14/h1-3,5-6,14-16H,4,7-12H2/t14-,15+,16-,18-/m1/s1

InChI Key

DWMBSFXHVVWFMC-KYHPRHEASA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=CC=CC=C4

Canonical SMILES

C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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